molecular formula C8H8ClNO3S B3378777 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride CAS No. 1478003-33-6

3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

Cat. No. B3378777
CAS RN: 1478003-33-6
M. Wt: 233.67
InChI Key: APOATSPUECMEHO-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, also known as CBSC, is a molecule that belongs to the class of sulfonyl chlorides. It has a molecular formula of C8H8ClNO3S and a molecular weight of 233.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO3S/c1-5-2-6 (8 (10)11)4-7 (3-5)14 (9,12)13/h2-4H,1H3, (H2,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. It has a molecular weight of 233.67 . More specific properties such as boiling point, melting point, and density were not available in the sources I found.

Safety and Hazards

Safety precautions for handling 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound can modify the active sites of enzymes, thereby altering their activity. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The sulfonylation of proteins can lead to changes in their function, affecting various cellular processes. For example, the modification of signaling proteins can alter signal transduction pathways, impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites. This compound can also influence gene expression by modifying transcription factors or other regulatory proteins. The sulfonylation of proteins can lead to changes in their conformation and activity, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in persistent modifications of cellular proteins, affecting cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modify specific proteins, leading to subtle changes in cellular function. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. The threshold effects observed in these studies indicate that careful dosage control is essential to avoid toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization in biochemical reactions. The sulfonylation reactions mediated by this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The distribution of this compound can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

3-carbamoyl-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOATSPUECMEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1478003-33-6
Record name 3-carbamoyl-5-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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